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Compound of Interest

Compound Name: Jawsamycin

Cat. No.: B1246358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of

Jawsamycin, a potent antifungal agent. The protocols are based on established synthetic

strategies and aim to facilitate the generation of novel Jawsamycin analogs for structure-

activity relationship (SAR) studies and the development of new antifungal therapeutics.

Introduction to Jawsamycin and Derivatization
Strategy
Jawsamycin is a complex natural product belonging to the polyketide-nucleoside hybrid family.

[1][2] Its unique structure, featuring a polycyclopropane fatty acid tail linked via an amide bond

to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety, presents multiple opportunities for chemical

modification.[1][3] Derivatization efforts can be strategically focused on three key regions of the

molecule:

The Dihydrouracil Moiety: Modifications at this position can explore the impact of altering the

hydrogen bonding interactions and overall electronics of the nucleobase component.

The Dihydrouridine Moiety: The vicinal diol of the ribose sugar is a prime target for

derivatization, allowing for the introduction of various functional groups to probe the spatial

and electronic requirements of the binding pocket.
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The Cyclopropylated Fatty Acid Tail: This unique lipophilic tail is crucial for antifungal activity.

Modifications can provide insights into the role of the cyclopropane rings and the overall

lipophilicity of the molecule.

A key strategy for accessing a variety of Jawsamycin derivatives involves the hydrolysis of the

amide bond to separate the fatty acid tail from the nucleoside head group. This allows for the

independent modification of each component, followed by their re-coupling to generate a

diverse library of analogs.

Experimental Protocols
Protocol 1: Hydrolysis of Jawsamycin to Yield the
Cyclopropanated Carboxylic Acid
This protocol describes the cleavage of the amide bond in Jawsamycin to liberate the

polycyclopropyl carboxylic acid, which serves as a key intermediate for the synthesis of new

analogs.

Workflow:

Jawsamycin Hydrolysis
(e.g., 6M HCl, reflux)

Cyclopropanated
Carboxylic Acid

5'-amino-5'-deoxy-
5,6-dihydrouridine

Purification
(e.g., HPLC) Isolated Carboxylic Acid

Click to download full resolution via product page

Caption: Workflow for the hydrolysis of Jawsamycin.

Materials:

Jawsamycin

6 M Hydrochloric Acid (HCl)
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Methanol (MeOH)

Dichloromethane (DCM)

Sodium sulfate (Na₂SO₄)

Rotary evaporator

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Dissolve Jawsamycin in a suitable solvent mixture (e.g., MeOH/DCM).

Add 6 M HCl to the solution.

Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator.

Partition the residue between water and an organic solvent (e.g., DCM or Ethyl Acetate).

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude carboxylic acid using preparative HPLC with a suitable gradient of

acetonitrile and water containing 0.1% formic acid.

Combine the fractions containing the desired product and lyophilize to obtain the pure

cyclopropanated carboxylic acid.

Protocol 2: Amide Coupling of the Cyclopropanated
Carboxylic Acid with Modified Nucleosides
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This protocol outlines the procedure for re-coupling the cyclopropanated carboxylic acid with

various amine-containing nucleoside analogs to generate novel Jawsamycin derivatives.

Workflow:

Cyclopropanated
Carboxylic Acid

Amide Coupling
(e.g., HATU, DIPEA)

Modified Nucleoside
(with primary amine)

Jawsamycin Derivative Purification
(e.g., HPLC) Isolated Derivative

Click to download full resolution via product page

Caption: Workflow for amide bond formation.

Materials:

Cyclopropanated carboxylic acid (from Protocol 1)

Amine-containing nucleoside analog

N,N-Dimethylformamide (DMF), anhydrous

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

Dissolve the cyclopropanated carboxylic acid in anhydrous DMF.

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes

at room temperature to pre-activate the carboxylic acid.
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Add the amine-containing nucleoside analog (1 equivalent) to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile and

water.

Combine the fractions containing the desired Jawsamycin derivative and lyophilize to obtain

the pure compound.

Protocol 3: Derivatization of the Dihydrouridine Diol via
Acylation
This protocol describes the acylation of the vicinal diol on the dihydrouridine moiety of

Jawsamycin.

Workflow:

Jawsamycin Acylation
(e.g., Acetic Anhydride, Pyridine)

Acylated Jawsamycin
Derivative

Purification
(e.g., HPLC) Isolated Acylated Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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